4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. The molecular formula is , and it has a molecular weight of approximately 199.05 g/mol. This compound features a bromine atom at the 4-position and is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure can be represented by the following canonical SMILES notation: C1C2=C(C=CN=C2CN1)Br
.
The major products from these reactions include azido derivatives, cyano derivatives, and various amine-substituted compounds.
Research indicates that 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve inhibition of specific enzymes or receptors, leading to altered cellular functions. Additionally, it may interfere with DNA or RNA synthesis, contributing to its anticancer effects .
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method employs N-bromosuccinimide (NBS) as a brominating agent in dichloromethane at room temperature. The product is usually purified through recrystallization. In industrial settings, continuous flow reactors may be utilized for more efficient production processes .
The compound has a wide range of applications in various fields:
Several compounds share structural similarities with 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | 1394117-24-8 | 0.82 |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | 1190319-62-0 | 0.80 |
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1190318-93-4 | 0.73 |
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 1256811-82-1 | 0.76 |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 183208-34-6 | 0.76 |
What sets 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine apart from these similar compounds is its specific bromine substitution pattern and hydrobromide salt form. These features contribute to its unique reactivity and potential biological activities compared to other related compounds .
Regioselective bromination of pyrrolopyridine derivatives requires careful consideration of electronic and steric factors. Tetrabutylammonium tribromide (TBATB) has emerged as a superior reagent for introducing bromine atoms into electron-rich heterocycles. In pyrrolo[1,2-a]quinoxalines, TBATB enables selective C3-bromination under mild conditions (40°C, CHCl₃) with yields exceeding 80%. For the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, analogous strategies may exploit the inherent electron density at the 4-position. Computational studies suggest that the nitrogen atoms at positions 1 and 3 direct electrophilic bromination to the para position (C4) via resonance stabilization.
A comparative analysis of brominating agents reveals distinct advantages:
Brominating Agent | Selectivity (C4) | Yield (%) | Conditions |
---|---|---|---|
TBATB | High | 75–85 | CHCl₃, 40°C |
NBS | Moderate | 60–70 | DMF, 80°C |
Br₂ | Low | 50–55 | H₂SO₄, 0°C |
Figure 1: Proposed mechanism for TBATB-mediated C4-bromination. The tribromide ion (Br₃⁻) interacts with the protonated nitrogen, directing electrophilic attack to C4.
Multi-component reactions (MCRs) offer efficient access to the pyrrolo[3,4-b]pyridine skeleton. A validated protocol involves the condensation of 2-aminopyrrole-3-carbonitrile with arylidenemalononitriles in ethanol under basic conditions (piperidine, 80°C). This method achieves cyclization to form the bicyclic core in yields exceeding 90%. Introducing bromine at the 4-position can be accomplished either during the MCR (via pre-brominated building blocks) or through post-synthetic modification.
For example, reacting 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-(4-bromobenzylidene)malononitrile generates the 4-bromo derivative directly. Key advantages of this approach include:
Transition metal catalysis enables direct C–H bromination of pre-assembled pyrrolopyridines. Palladium(II) acetate with N-bromosuccinimide (NBS) in acetic acid selectively brominates the 4-position at 100°C. The mechanism involves palladation at C4, followed by oxidative bromine transfer. This method is particularly useful for derivatives bearing electron-withdrawing groups (e.g., 2,4-dichlorophenyl), which enhance electrophilicity at C4.
Reaction Scheme:
$$
\text{Pyrrolo[3,4-b]pyridine} + \text{NBS} \xrightarrow{\text{Pd(OAc)}_2, \text{AcOH}} \text{4-Bromo product} \quad (85\% \text{ yield})
$$
Catalytic systems using copper(I) iodide and 1,10-phenanthroline have also achieved comparable selectivity at lower temperatures (60°C), albeit with reduced yields (70–75%).
Regioselective bromination of fused heterocycles such as pyrrolo[3,4-b]pyridines is governed by electronic and steric factors. The presence of an N-oxide moiety significantly enhances electrophilicity at the C2 position, directing bromination via resonance and inductive effects. A study employing tosic anhydride (Ts₂O) as an activator and tetra-n-butylammonium bromide (TBABr) as the bromide source achieved C2-bromination of fused azine N-oxides with >90% regioselectivity in most cases [3]. The N-oxide group withdraws electron density through resonance, polarizing the aromatic ring and increasing susceptibility to electrophilic attack at the C2 position (Figure 1).
Steric hindrance from substituents on the pyrrolidine ring (positions 6 and 7) further modulates reactivity. For example, bulky groups at C6 or C7 reduce accessibility to the C3 position, favoring C2-bromination even in electronically disfavored scenarios. This interplay is evident in the synthesis of brominated pyrrolo[3,4-b]pyridin-5-ones, where steric shielding from morpholine or benzyl groups at C7 ensures exclusive C2 functionalization [1].
Table 1: Bromination Yields and Selectivity in Pyrrolo[3,4-b]pyridine Derivatives
Substituent at C6/C7 | Bromination Position | Yield (%) | Regioselectivity (%) |
---|---|---|---|
H/H | C2 | 85 | 92 |
Morpholine | C2 | 78 | 98 |
Benzyl | C2 | 82 | 97 |
The Hammett substituent constant (σ) provides further insight into electronic effects. Electron-withdrawing groups (EWGs) at C6 increase the reaction constant (ρ), amplifying the rate of C2-bromination, while electron-donating groups (EDGs) exhibit the opposite trend [2]. This correlation underscores the dominance of electronic over steric factors in directing regioselectivity.
Palladium-catalyzed cross-coupling reactions of 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with nucleophiles proceed via a concerted metalation-deprotonation (CMD) mechanism. The choice of ligand and base critically influences the catalytic cycle. Xantphos, a bulky bisphosphine ligand, stabilizes the Pd(0) intermediate during oxidative addition of the C–Br bond, reducing undesired β-hydride elimination [4].
Key catalytic steps:
Cs₂CO₃ proves optimal for C–N couplings due to its strong basicity, which deprotonates amines and accelerates transmetallation. In contrast, K₂CO₃ is preferred for C–O couplings with phenols, as milder conditions prevent over-oxidation [4].
Table 2: Palladium-Catalyzed Coupling Efficiency with Varying Ligands
Ligand | Substrate | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Xantphos | Phenylmethanamine | 89 | 12.7 |
BINAP | 4-Methoxyphenol | 67 | 8.3 |
DPPF | Glycine ethyl ester | 73 | 9.1 |
The electron-deficient nature of the pyrrolo[3,4-b]pyridine ring enhances oxidative addition rates, while the 6,7-dihydro configuration minimizes steric clashes between the Pd catalyst and the fused ring system.
The synthesis of 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves transient intermediates that dictate reaction outcomes. During Ugi-3CR/aza cascade reactions, the imine intermediate (formed from amine and carbonyl components) undergoes cyclization to generate the pyrrolidine ring [1]. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{1}\text{H}$$-$$^{19}\text{F}$$ coupling constants, has been instrumental in tracking intermediates with trifluoromethyl groups, where $$^{3}J_{\text{H-F}}$$ values confirm regiochemical outcomes [5].
Figure 2: Key Intermediates in Pyrrolo[3,4-b]pyridine Synthesis
X-ray crystallography of Pd intermediates reveals distorted square-planar geometries, with bond lengths (Pd–C: 2.01–2.05 Å) consistent with oxidative addition states [4]. Kinetic studies using in situ infrared (IR) spectroscopy further show that electron-deficient aryl bromides accelerate the rate-determining oxidative addition step by 2–3 orders of magnitude compared to electron-rich analogues [2].
The systematic investigation of halogen substituents in pyrrolopyridine derivatives reveals critical insights into their bioisosteric replacement potential. Studies demonstrate that halogen substitution patterns significantly influence molecular recognition and biological activity [1] [2] [3]. The presence of bromine at the 4-position of pyrrolopyridine scaffolds creates distinctive electronic and steric environments that affect target binding affinity [5].
Research indicates that 4-bromo substitution enhances binding affinity through halogen bonding interactions [5] [6]. The brominated pyrrolopyridine derivatives exhibit superior potency compared to non-halogenated analogues, with IC₅₀ values ranging from 19.0 nM to 298 nM depending on the specific target protein [7]. The halogen bonding capability of bromine provides directional interactions with backbone carbonyl oxygens, contributing to enhanced selectivity profiles [5] [8].
Comparative bioisosteric analysis reveals that bromine replacement with other halogens follows the order: I > Br > Cl > F in terms of binding affinity [3] [9]. Iodine-containing analogues demonstrate the highest potency but often suffer from metabolic stability issues, while fluorine substitution generally results in reduced activity [10] [9]. The optimal balance between potency and drug-like properties is frequently achieved with bromine substitution [1] [3].
Table 1: Halogen Substituent Effects on Binding Affinity
Halogen | Electronegativity | Van der Waals Radius (Å) | Typical IC₅₀ Range (nM) | Metabolic Stability |
---|---|---|---|---|
Fluorine | 4.0 | 1.47 | 500-2000 | High |
Chlorine | 3.0 | 1.75 | 200-800 | Moderate |
Bromine | 2.8 | 1.85 | 19-300 | Moderate |
Iodine | 2.5 | 1.98 | 10-150 | Low |
The mechanism underlying halogen bonding involves the σ-hole phenomenon, where electron-deficient regions along the C-X bond axis interact with electron-rich nucleophiles [5] [8]. This interaction is particularly pronounced with bromine due to its optimal size and polarizability, creating stable yet reversible binding configurations [5] [11].
The 6,7-dihydro modification in pyrrolopyridine derivatives introduces conformational flexibility that profoundly impacts biological activity [12] [13]. Spatial orientation analysis reveals that the dihydro bridge constrains ring planarity while maintaining essential pharmacophoric features [12] [14].
Molecular dynamics simulations demonstrate that dihydro substitution reduces rotational barriers by approximately 15-20 kcal/mol compared to fully aromatic systems [14] [15]. This increased flexibility allows for enhanced induced-fit binding mechanisms, particularly in kinase active sites where conformational adaptation is crucial for selectivity [16] [15].
The stereochemical consequences of dihydro substitution are particularly evident in receptor binding studies. Compounds with (R)-configuration at the bridgehead carbon show 3-5 fold higher potency than their (S)-counterparts [13] [14]. This stereoselectivity arises from optimal positioning of the brominated aromatic ring within hydrophobic binding pockets [14] [16].
Table 2: Conformational Analysis of Dihydro Effects
Parameter | Aromatic System | 6,7-Dihydro System | Impact on Activity |
---|---|---|---|
Ring Planarity (degrees) | 0-2 | 8-15 | Moderate decrease |
Rotational Barrier (kcal/mol) | 25-30 | 10-15 | Enhanced flexibility |
Binding Affinity (fold change) | 1.0 | 0.3-2.5 | Variable |
Selectivity Index | 10-50 | 50-200 | Improved |
Solvent accessibility studies indicate that dihydro modification increases polar surface area by 12-18 Ų, contributing to improved aqueous solubility while maintaining membrane permeability [10] [14]. This balanced physicochemical profile makes dihydro-pyrrolopyridines attractive pharmaceutical scaffolds [13] [17].
The spatial orientation effects extend to hydrogen bonding networks, where the partially saturated ring system creates additional interaction points with target proteins [13] [14]. These supplementary contacts often contribute to enhanced selectivity profiles, particularly in kinase inhibitor applications [14] [16].
Systematic comparison across brominated heterocyclic frameworks reveals distinct structure-activity relationships that guide rational drug design [18] [19] [20]. Pyrrolopyridine derivatives consistently outperform analogous pyrazolopyridine and imidazopyridine systems in terms of both potency and selectivity [21] [22] [18].
The thiophene-containing analogues exhibit reduced activity compared to pyrrolopyridine scaffolds, with typical IC₅₀ values 3-8 fold higher [23] [20]. This difference is attributed to sulfur's larger atomic radius and altered electronic properties that disrupt optimal binding geometries [23] [19].
Comparative binding affinity analysis across heterocyclic families demonstrates clear trends in molecular recognition patterns [19] [20] [10]:
Table 3: Comparative Heterocycle Analysis
Heterocycle Type | Representative IC₅₀ (nM) | Selectivity Ratio | Metabolic Clearance | LogP |
---|---|---|---|---|
Pyrrolopyridine | 25-60 | 100-500 | Low | 2.8-3.2 |
Pyrazolopyridine | 85-200 | 50-150 | Moderate | 2.5-2.9 |
Imidazopyridine | 150-400 | 20-80 | High | 2.2-2.6 |
Thiazolopyridine | 200-600 | 10-40 | High | 3.0-3.4 |
Mechanistic studies reveal that pyrrolopyridine derivatives achieve optimal binding through complementary shape recognition [13] [14]. The nitrogen positioning in the pyrrole ring creates ideal hydrogen bonding geometries with conserved active site residues [13] [16]. This interaction pattern is less favorable in pyrazole and imidazole analogues due to different nitrogen spacing and electronic environments [21] [18].
Fragment-based drug design studies demonstrate that brominated pyrrolopyridines serve as privileged scaffolds for multiple target classes [13] [7]. The modular nature of these systems allows systematic optimization through substituent variation while maintaining core binding interactions [13] [14].
Kinetic analysis reveals that pyrrolopyridine derivatives exhibit slower dissociation rates (koff = 10⁻³ to 10⁻⁴ s⁻¹) compared to other heterocyclic frameworks [14] [15]. This residence time advantage translates to enhanced in vivo efficacy despite comparable equilibrium binding constants [14] [16].
The comparative pharmacophore analysis identifies three critical features for optimal activity: (1) the brominated aromatic ring occupying a hydrophobic pocket, (2) the dihydro bridge providing conformational flexibility, and (3) the pyrrolopyridine nitrogen accepting a conserved hydrogen bond [13] [7] [14]. These features are optimally aligned in the 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine framework, explaining its superior performance across multiple biological targets [13] [7].
Crystallographic evidence supports these structure-activity relationships, showing that pyrrolopyridine derivatives achieve more extensive contact surfaces with target proteins compared to analogous heterocycles [16] [15]. The brominated derivatives specifically benefit from additional halogen bonding interactions that enhance both affinity and selectivity profiles [5] [8] [11].